N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-4-8-17(11-14)22-19(24)18(23)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFHTJKXXLVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Attachment of the Hydroxy Group:
Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed by reacting the hydroxy-tetrahydronaphthalene intermediate with an appropriate diamine, such as ethylenediamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring in the methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide and its analogs:
Structural and Functional Insights
Backbone Modifications: The tetrahydronaphthalenyl group in the target compound (vs.
Amide Linkages :
- The ethanediamide core is shared with QOD (), which inhibits falcipain. This suggests the target compound may also exhibit protease inhibition, though experimental validation is needed.
- In contrast, phthalimide derivatives () lack the ethanediamide bridge, focusing instead on anhydride formation for polymer synthesis.
Synthetic Efficiency :
- The target compound’s synthesis likely parallels methods for N-phenylpropionamide derivatives (), where Pd-mediated coupling achieves moderate yields (~72%). However, the absence of halogen or methoxy groups may simplify purification compared to chlorinated analogs ().
Physicochemical Properties
- Molecular Weight : The target compound (365.5 g/mol) is heavier than QOD (337.3 g/mol) due to its extended tetrahydronaphthalenyl system. Higher molecular weight may reduce bioavailability but improve target affinity.
- Polarity: The hydroxymethyl group in the target compound increases hydrophilicity relative to non-hydroxylated analogs (e.g., ).
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(3-methylphenyl)ethanediamide is a compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N2O2 |
| Molecular Weight | 351.45 g/mol |
The structure features a tetrahydronaphthalene core with a hydroxyl group and an amide linkage, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:
- Molecular Targets : The compound may interact with enzymes and receptors that play crucial roles in cellular signaling pathways.
- Pathways Modulation : It appears to modulate pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to significant biological effects such as anti-inflammatory or anticancer activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo models.
- Anticancer Properties : Preliminary data suggests it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.
1. Anti-inflammatory Studies
A study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Anticancer Activity
In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways.
3. Neuroprotective Research
Research utilizing neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and maintained mitochondrial function.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Intermediate : The starting material 2-hydroxy-1,2,3,4-tetrahydronaphthalene is reacted with an alkylating agent to introduce the methyl group.
- Amidation Reaction : The resultant intermediate undergoes an amidation reaction with 3-methylphenyl ethylenediamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
